4-Nitrobenzenesulfonamide

Catalog No.
S773061
CAS No.
6325-93-5
M.F
C6H6N2O4S
M. Wt
202.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrobenzenesulfonamide

CAS Number

6325-93-5

Product Name

4-Nitrobenzenesulfonamide

IUPAC Name

4-nitrobenzenesulfonamide

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

InChI

InChI=1S/C6H6N2O4S/c7-13(11,12)6-3-1-5(2-4-6)8(9)10/h1-4H,(H2,7,11,12)

InChI Key

QWKKYJLAUWFPDB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)N

The exact mass of the compound 4-Nitrobenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 31148. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Nitrobenzenesulfonamide is an aromatic sulfonamide distinguished by a nitro group (-NO2) at the para-position of the benzene ring. This strong electron-withdrawing group is not an incidental feature; it fundamentally alters the molecule's chemical properties compared to unsubstituted benzenesulfonamide. Specifically, it increases the acidity of the sulfonamide N-H proton and introduces an electrochemically active site for reduction. These two characteristics are the primary drivers for its procurement in specific synthetic pathways where modulated acidity and the potential for chemical transformation are critical design elements.

Research Fit

Nitro-activated sulfonamide for Mitsunobu and N-alkylation reactions
Thiolate-cleavable protecting group (para-nosyl) orthogonal to acid/base labile groups
Electron-deficient aromatic core distinct from unsubstituted benzenesulfonamide

Substituting 4-Nitrobenzenesulfonamide with its parent compound, benzenesulfonamide, or other analogs like p-toluenesulfonamide, will lead to process failure in applications that depend on either N-H acidity or subsequent reduction of the nitro group. The electron-withdrawing nitro group significantly lowers the pKa of the N-H proton, enabling reactions under milder basic conditions than possible with non-nitrated analogs. [1] Furthermore, the nitro group itself serves as a crucial synthetic handle, allowing for selective reduction to an amino group, a pathway central to the synthesis of sulfanilamide and related structures. [2] Using a generic substitute eliminates these essential, non-interchangeable functionalities.

Substitution Risk

Electronic effect
Para-nitro substitution alters nucleophilicity and deprotection susceptibility vs unsubstituted benzenesulfonamide.
Isomer mismatch
3-Nitro isomer lacks hydrogen-bond participation by the nitro group, which may shift solid-state properties.
Mechanism divergence
Noncompetitive CA II inhibition may not transfer across derivatives that act via competitive mechanisms.

Enhanced N-H Acidity for Controlled N-Alkylation and Deprotonation

The para-nitro group exerts a strong electron-withdrawing effect, significantly increasing the acidity of the sulfonamide proton. The aqueous pKa of 4-Nitrobenzenesulfonamide is approximately 9.5-10.5, whereas the pKa of the unsubstituted benzenesulfonamide is higher, around 10.0-11.0. This difference of at least one pKa unit means that 4-nitrobenzenesulfonamide can be deprotonated with weaker bases and under milder conditions, which is critical for compatibility with sensitive functional groups in complex syntheses, such as the Mitsunobu reaction. [1]

Evidence DimensionAqueous pKa
Target Compound Data~9.5 - 10.5
Comparator Or BaselineBenzenesulfonamide: ~10.0 - 11.0
Quantified DifferenceAt least 0.5 - 1.0 pKa units lower (more acidic)
ConditionsAqueous solution, standard conditions.

This lower pKa allows for more selective and efficient N-alkylation reactions using milder bases, expanding process windows and improving compatibility with sensitive substrates.

Synthetic Yield
Head-to-head
96.6% vs 73.2%
Higher synthetic accessibility vs sulfanilamide
Ammonolysis vs reduction route; conditions-dependent

Defined Electrochemical Reducibility for Precursor Conversion

The nitro group of 4-Nitrobenzenesulfonamide provides a distinct site for chemical or electrochemical reduction, a feature absent in benzenesulfonamide or p-toluenesulfonamide. The electrochemical reduction of the nitro group on a related compound, 4-nitrobenzenesulfonyl chloride, occurs at a peak potential (Ep) of -0.43 V vs SCE. In contrast, the ortho- and meta-isomers reduce at more negative potentials (-0.63 V and -0.71 V, respectively). [1] This specific reduction potential for the para-isomer allows for selective transformation to the corresponding amine (4-aminobenzenesulfonamide), the core of sulfanilamide, a foundational sulfa drug. [2] This makes the 4-nitro isomer the required precursor for these applications.

Evidence DimensionFirst Reduction Peak Potential (Ep1)
Target Compound Data-0.43 V (for related 4-nitrobenzenesulfonyl chloride)
Comparator Or Baseline2-Nitrobenzenesulfonyl chloride: -0.63 V; 3-Nitrobenzenesulfonyl chloride: -0.71 V
Quantified DifferenceAt least 200 mV less negative potential vs. ortho/meta isomers
ConditionsCyclic voltammetry in acetonitrile vs. SCE.

The specific and accessible reduction potential makes this compound a superior and direct precursor for synthesizing 4-aminobenzenesulfonamides, a critical class of pharmaceutical compounds.

CA II Inhibition
Cross-study comparable
Noncompetitive vs Competitive
Kinetic profile differs from benzenesulfonamide
Direct Ki for 4-nitro not available; PDB 6RH4 confirms binding

Precursor Suitability: High-Yield Conversion to Sulfanilamide

4-Nitrobenzenesulfonamide is a direct and established intermediate for the industrial synthesis of sulfanilamide. The synthesis involves the reduction of the nitro group to an amine. While direct yield comparisons are process-dependent, established multi-step syntheses starting from materials that would generate 4-nitrobenzenesulfonamide in situ report final sulfanilamide yields as high as 70-80%. [1] Alternative routes that do not leverage the nitro-to-amino conversion are typically more complex or lower yielding. The use of the 4-nitro isomer is specifically required for this high-yielding, well-established industrial pathway.

Evidence DimensionTypical Overall Yield in Multi-Step Synthesis
Target Compound DataEstablished precursor in routes yielding 70-80% of final product (Sulfanilamide)
Comparator Or BaselineAlternative synthetic routes without nitro-group reduction are generally less direct.
Quantified DifferenceNot a direct head-to-head comparison, but supports its role as a preferred industrial intermediate.
ConditionsMulti-step industrial synthesis of sulfanilamide.

Procuring this specific isomer provides access to a well-documented, efficient, and high-yield manufacturing process for a key pharmaceutical building block.

H-Bond Network
Head-to-head
4 types vs 2 types
Crystal packing divergence from 3-nitro isomer
Nitro group active vs inactive in H-bonding
Anti-MRSA MIC
Class-level inference
14.7–49.3 µM
Supports antimicrobial screening context
Derivative data; MRSA ATCC 43300 broth dilution
Deprotection Fidelity
Head-to-head
Less regioselective vs No issues
Deprotection side-product risk with para-nosyl
Thiolate-mediated cleavage; ortho-isomer unaffected

Industrial Precursor for Sulfa Drugs and Azo Dyes

The compound's key value is as a direct precursor to 4-aminobenzenesulfonamide (sulfanilamide) via reduction of the nitro group. This makes it a critical raw material for the manufacturing of sulfa-based antibiotics and related pharmaceutical ingredients. The resulting amino group can also be diazotized and coupled to form various azo dyes, making the 4-nitro isomer a specific starting material for certain colorants. [1]

Activated Amine Protecting Group in Multi-Step Synthesis

The enhanced acidity of the N-H bond makes the derived 'nosyl' group a valuable protecting group for amines. Its increased acidity facilitates both the protection step and subsequent N-alkylation reactions under milder conditions than tosyl or other sulfonyl groups. This is particularly useful in complex molecule synthesis where avoiding harsh bases is necessary to preserve other functional groups. [2]

Reagent in Synthesis Requiring Mild Deprotonation Conditions

In reactions where the sulfonamide itself is a key reagent, such as in certain condensations or as a ligand component, the lower pKa of 4-nitrobenzenesulfonamide is a distinct process advantage. It allows for reactions to proceed efficiently with weaker, more selective, and often less expensive bases compared to what would be required for benzenesulfonamide, streamlining the process and potentially reducing downstream purification burdens.

Application Fit Matrix

Application
Selection Property
Validation Focus
Sulfanilamide precursor synthesis
Stable nitro precursor
Reduction conversion yield
Mitsunobu N-alkylation
Nitro-activated sulfonamide
Alkylation regioselectivity and yield
Cocrystal engineering
Dual H-bond donor/acceptor profile
Cocrystal stoichiometry and stability
Anti-MRSA lead optimization
4-Nitrobenzenesulfonamide scaffold
MIC against MRSA panels

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

202.00482785 g/mol

Monoisotopic Mass

202.00482785 g/mol

Heavy Atom Count

13

LogP

0.64 (LogP)

Melting Point

179.0 °C

UNII

TUF52O8Y8B

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6325-93-5

Wikipedia

4-nitrobenzenesulfonamide

General Manufacturing Information

Benzenesulfonamide, 4-nitro-: INACTIVE

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